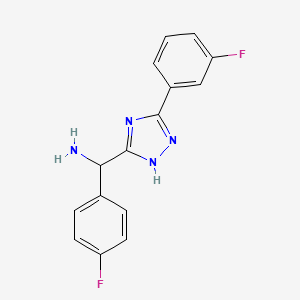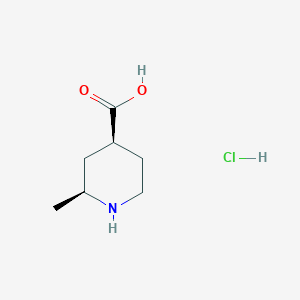![molecular formula C5H6F3N3O B12117204 [5-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-3-yl]methanamine](/img/structure/B12117204.png)
[5-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-3-yl]methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[5-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-3-yl]methanamine is a chemical compound characterized by the presence of a trifluoroethyl group attached to an oxadiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [5-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-3-yl]methanamine typically involves the following steps:
-
Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under dehydrating conditions. Common reagents include phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
-
Introduction of the Trifluoroethyl Group: : The trifluoroethyl group can be introduced via nucleophilic substitution reactions. For instance, trifluoroethyl iodide can be used as a reagent to react with the oxadiazole intermediate under basic conditions.
-
Amination: : The final step involves the introduction of the methanamine group. This can be achieved through reductive amination, where the oxadiazole intermediate is reacted with formaldehyde and a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance efficiency and reduce waste.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding oxides or imines.
-
Reduction: : Reduction reactions can target the oxadiazole ring or the trifluoroethyl group, potentially leading to ring-opening or defluorination.
-
Substitution: : The trifluoroethyl group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Formation of oxadiazole N-oxides or imines.
Reduction: Reduced oxadiazole derivatives or defluorinated products.
Substitution: Substituted oxadiazole derivatives with various functional groups replacing the trifluoroethyl group.
Applications De Recherche Scientifique
Chemistry
In chemistry, [5-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-3-yl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its trifluoroethyl group can enhance the metabolic stability and bioavailability of drug candidates, making it a promising scaffold for drug design.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new pharmaceuticals targeting various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals and advanced materials. Its unique properties can be harnessed in the development of high-performance polymers, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of [5-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-3-yl]methanamine involves its interaction with specific molecular targets. The trifluoroethyl group can enhance binding affinity to enzymes or receptors, while the oxadiazole ring can participate in hydrogen bonding and other non-covalent interactions. These features contribute to the compound’s biological activity and therapeutic potential.
Comparaison Avec Des Composés Similaires
Similar Compounds
[5-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-3-yl]methanol: Similar structure but with a hydroxyl group instead of an amine.
[5-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-3-yl]methyl chloride: Contains a chloride group instead of an amine.
[5-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-3-yl]methyl acetate: Features an acetate group in place of the amine.
Uniqueness
[5-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-3-yl]methanamine stands out due to its amine functionality, which can engage in a wider range of chemical reactions compared to its analogs. This versatility makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C5H6F3N3O |
|---|---|
Poids moléculaire |
181.12 g/mol |
Nom IUPAC |
[5-(2,2,2-trifluoroethyl)-1,2,4-oxadiazol-3-yl]methanamine |
InChI |
InChI=1S/C5H6F3N3O/c6-5(7,8)1-4-10-3(2-9)11-12-4/h1-2,9H2 |
Clé InChI |
WCVRGURSGXXFRL-UHFFFAOYSA-N |
SMILES canonique |
C(C1=NC(=NO1)CN)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5H-Thiazolo[3,2-a]pyrimidine-5,7(6H)-dione,2,3-dihydro-](/img/structure/B12117124.png)



![1-{[2-Methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}-2-phenyl-2-imidazoline](/img/structure/B12117134.png)


![4(5H)-Thiazolone, 2-[3-(2-chlorophenyl)-5-[4-(dimethylamino)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-](/img/structure/B12117152.png)


![2-Pyrrolidinone, 1-[(diethylamino)methyl]-](/img/structure/B12117168.png)

![N-(2-methoxyethyl)-2-(naphtho[2,1-b]furan-1-yl)acetamide](/img/structure/B12117183.png)

